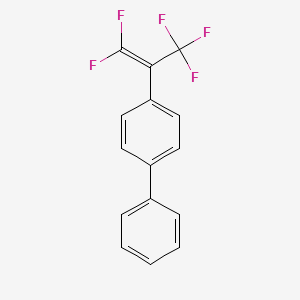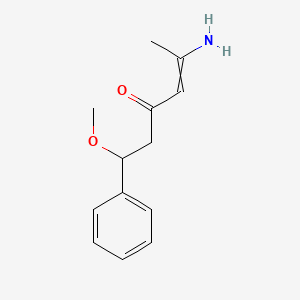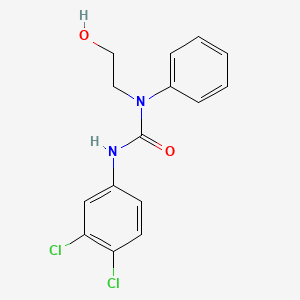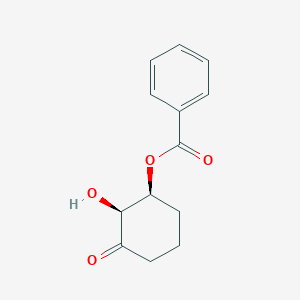
4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)-1,1’-biphenyl is a fluorinated organic compound that belongs to the class of fluoroaromatic compounds. This compound is characterized by the presence of a pentafluoropropenyl group attached to a biphenyl structure. Fluorinated organic compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and low reactivity, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)-1,1’-biphenyl typically involves the reaction of a biphenyl derivative with a pentafluoropropenylating agent. One common method involves the use of pentafluoropropene in the presence of a catalyst such as palladium or nickel. The reaction is carried out under controlled conditions, including specific temperatures and pressures, to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)-1,1’-biphenyl may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pentafluoropropenyl group to a less fluorinated alkyl group.
Substitution: The aromatic rings in the biphenyl structure can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Fluorinated biphenyl ketones or carboxylic acids.
Reduction: Less fluorinated alkyl biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
科学的研究の応用
4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)-1,1’-biphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals, materials, and coatings due to its unique properties.
作用機序
The mechanism of action of 4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The presence of the pentafluoropropenyl group can influence the compound’s reactivity and binding affinity to various biological molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,1,3,3,3-Pentafluoroprop-1-en-2-yl Benzoate: Another fluorinated compound with similar structural features.
4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)benzoic acid: A related compound with a carboxylic acid functional group.
Uniqueness
4-(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)-1,1’-biphenyl is unique due to its biphenyl structure combined with the highly fluorinated pentafluoropropenyl group. This combination imparts distinct chemical properties, such as enhanced thermal stability and resistance to oxidation, making it valuable for specific applications where these properties are desired.
特性
CAS番号 |
61587-19-7 |
|---|---|
分子式 |
C15H9F5 |
分子量 |
284.22 g/mol |
IUPAC名 |
1-(1,1,3,3,3-pentafluoroprop-1-en-2-yl)-4-phenylbenzene |
InChI |
InChI=1S/C15H9F5/c16-14(17)13(15(18,19)20)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |
InChIキー |
MDWYROCAUUPAFF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=C(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate](/img/structure/B14583679.png)

![3,4,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-4,9-diol](/img/structure/B14583697.png)

![1-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B14583702.png)



phenyl-lambda~6~-sulfanylidene}carbamate](/img/structure/B14583716.png)
![N-[(2-Bromoethoxy)carbonyl]-L-isoleucine](/img/structure/B14583726.png)
![3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one](/img/structure/B14583732.png)

![[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B14583744.png)
